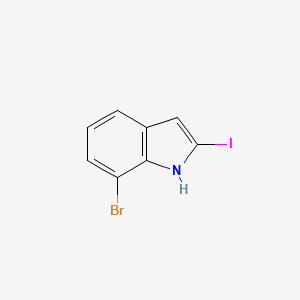

7-Bromo-2-iodo-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-2-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of bromine and iodine atoms at the 7th and 2nd positions of the indole ring, respectively. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and their presence in various natural products and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes bromination at the 7th position using bromine or a brominating agent like N-bromosuccinimide. Subsequently, the brominated indole is subjected to iodination at the 2nd position using iodine or an iodinating agent such as iodine monochloride .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring or the substituents.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Oxidized indole derivatives.

Reduction Products: Reduced forms of the indole ring or substituents.

Coupling Products: Biaryl compounds.

Applications De Recherche Scientifique

Synthetic Routes

- Halogenation : The introduction of bromine and iodine can be achieved through electrophilic aromatic substitution reactions, often using reagents like N-bromosuccinimide (NBS) for bromination and iodine monochloride for iodination.

- Functionalization : Subsequent reactions can include nucleophilic substitutions or coupling reactions to create more complex structures.

Scientific Research Applications

The applications of 7-Bromo-2-iodo-1H-indole span several fields, including medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from 7-bromoindoles have shown promise in inhibiting tumor-related protein kinases, which are critical in cancer progression .

The indole framework is well-known for its diverse biological activities:

- Antiviral Properties : Research indicates that certain indole derivatives can inhibit viral replication, making them candidates for antiviral drug development .

- Antimicrobial Effects : The compound's structure allows it to interact with bacterial enzymes, potentially leading to new antibacterial agents.

Material Science

In addition to biological applications, this compound is utilized in the development of new materials:

- Organic Electronics : Its electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

Mécanisme D'action

The mechanism of action of 7-Bromo-2-iodo-1H-indole involves its interaction with biological targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

7-Bromo-1H-indole: Lacks the iodine atom at the 2nd position.

2-Iodo-1H-indole: Lacks the bromine atom at the 7th position.

7-Chloro-2-iodo-1H-indole: Contains chlorine instead of bromine at the 7th position.

Uniqueness: 7-Bromo-2-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets .

Activité Biologique

Overview

7-Bromo-2-iodo-1H-indole is a halogenated indole derivative notable for its diverse biological activities. The compound features bromine and iodine atoms at the 7th and 2nd positions of the indole ring, respectively. This unique substitution pattern enhances its reactivity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular receptors and enzymes, influencing multiple biochemical pathways. Key mechanisms include:

- Receptor Modulation : The compound may act on neurotransmitter receptors, impacting neuronal signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting potential drug-drug interactions.

- Impact on Cellular Processes : The compound can influence cell proliferation, apoptosis, and other critical cellular functions through its interaction with DNA and proteins.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : It has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an antitumor agent. Specific studies have reported low minimum inhibitory concentrations (MICs) against cancer cells .

- Antimicrobial Properties : The compound shows antibacterial and antifungal activities, making it a candidate for further pharmacological exploration.

- Antioxidant Activity : Like many indole derivatives, it possesses antioxidant properties that may contribute to its therapeutic potential.

Case Studies

- Antitumor Studies : A study highlighted the effectiveness of this compound in inhibiting the growth of specific cancer cell lines. The compound's unique halogenation pattern was linked to enhanced cytotoxicity compared to non-halogenated analogs.

- Enzyme Interaction Studies : Investigations into its interaction with cytochrome P450 enzymes revealed that this compound could significantly alter drug metabolism pathways, raising concerns about potential drug interactions in therapeutic settings.

- Structural Activity Relationship (SAR) Analysis : Research on related indole compounds indicated that the substitution pattern at the indole ring significantly affects biological activity. Bromination at the 7th position was found to enhance kinase inhibitory activity, which may be relevant for targeting specific cancer pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure and functional groups. Factors such as bioavailability, metabolism, and excretion are critical for understanding its therapeutic potential. Studies indicate that halogenation can affect solubility and permeability, impacting overall bioavailability in vivo.

Propriétés

IUPAC Name |

7-bromo-2-iodo-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIFRLVGQZXPPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.